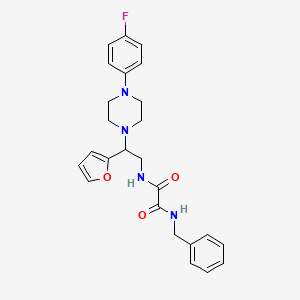

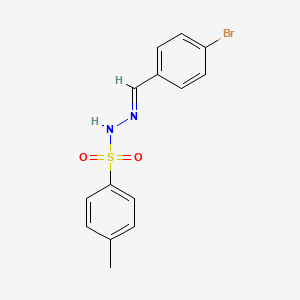

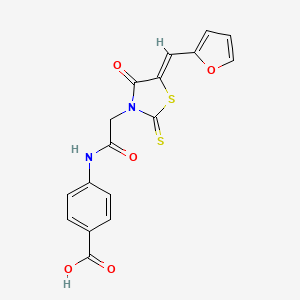

![molecular formula C19H18N4O4S2 B2884413 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899944-86-6](/img/structure/B2884413.png)

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the various substituents. Pyrazoles can be synthesized using a variety of methods, including reactions involving hydrazonoyl halides .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the pyrazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising antitumor activities against hepatocellular carcinoma cell lines. Compounds synthesized through reactions involving thiophene derivatives have demonstrated significant IC50 values, indicating their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

The synthesis and preclinical evaluation of thiophene-based pyrazolines have revealed their potential as antidepressant medications. Compounds exhibiting electron-withdrawing properties, especially those with chlorine atoms positioned on the aromatic ring, have shown effectiveness in reducing immobility time in animal models, indicating antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

Optical and Material Applications

Investigations into donor-acceptor type conjugated polymers derived from thiophene have explored their charge-transporting, optical properties, and potential applications in photonic devices. These studies contribute to understanding the material properties beneficial for developing new photonic and electronic materials (Manjunatha et al., 2009).

Catalysis and Synthetic Applications

Copper-catalyzed coupling reactions involving thiophene derivatives have been effective for amidation using less reactive aryl chlorides. This showcases the utility of thiophene and pyrazolyl derivatives in facilitating complex organic synthesis, indicating potential applications in designing new synthetic routes and catalysts (De, Yin, & Ma, 2017).

Antimicrobial and Anticancer Research

Several pyridine derivatives synthesized from thiophene-containing compounds have been evaluated for their antibacterial and antitumor activities. This research underscores the significance of thiophene derivatives in developing new therapeutic agents with potential antimicrobial and anticancer properties (Elewa et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-12-5-2-3-7-16(12)23-17(14-10-29(26,27)11-15(14)22-23)21-19(25)18(24)20-9-13-6-4-8-28-13/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVELMBYVDBEPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

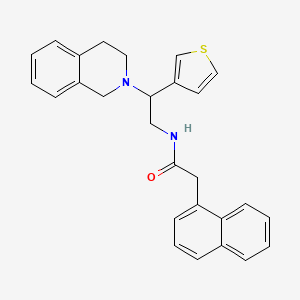

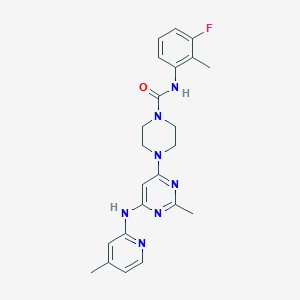

![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

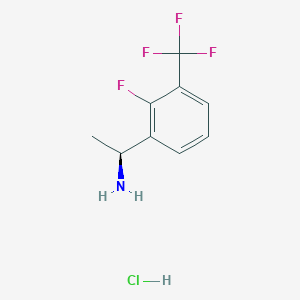

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

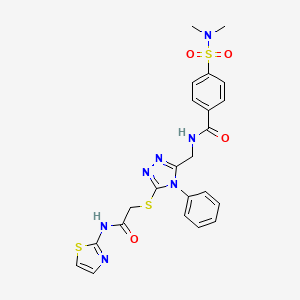

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)